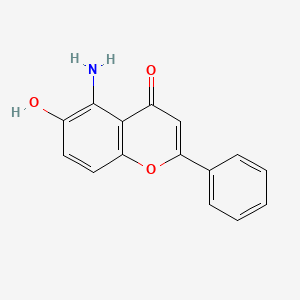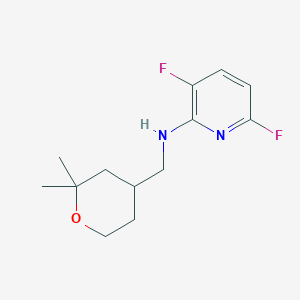
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that contains both quinazoline and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperazine. One common method involves the use of 6-bromo-4-chloroquinazoline as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at positions 5 and 7, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol.
Substitution: Various halogenated or nitro-substituted derivatives of the quinazoline ring.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid
- 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol
- 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Uniqueness
4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various derivatives.
Properties
CAS No. |
648449-15-4 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16N4O/c1-17-4-6-18(7-5-17)14-12-8-11(9-19)2-3-13(12)15-10-16-14/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
RFRQLWQQUVQUPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
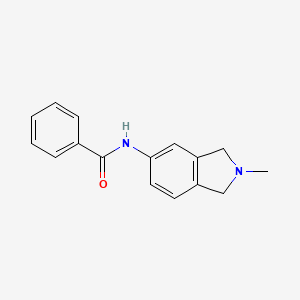
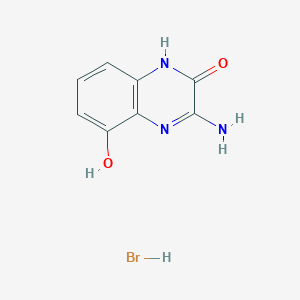
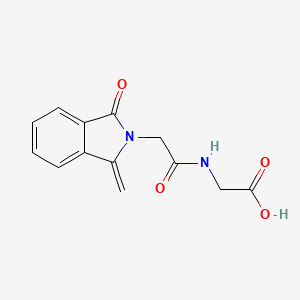
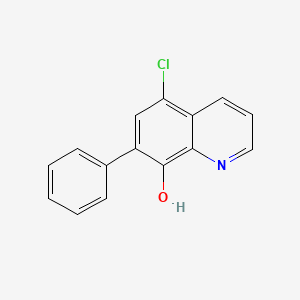
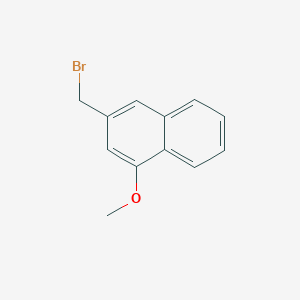


![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
